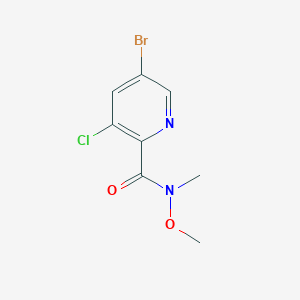

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

CAS No.:

Cat. No.: VC13613659

Molecular Formula: C8H8BrClN2O2

Molecular Weight: 279.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrClN2O2 |

|---|---|

| Molecular Weight | 279.52 g/mol |

| IUPAC Name | 5-bromo-3-chloro-N-methoxy-N-methylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 |

| Standard InChI Key | KVQNXYCOPNFIQF-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=C(C=C(C=N1)Br)Cl)OC |

| Canonical SMILES | CN(C(=O)C1=C(C=C(C=N1)Br)Cl)OC |

Introduction

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide is an organic compound belonging to the class of picolinamides. It is characterized by its unique structural features, including a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridine ring. Additionally, it contains a methoxy group and a methyl group attached to the nitrogen of the amide functional group. The molecular formula of this compound is reported as C₈H₈BrClN₂O₂, although some sources may list it as C₉H₁₀BrClN₂O, which appears to be an error based on the provided structural information .

Biological Activity and Potential Applications

Research indicates that 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide exhibits significant biological activity, attributed to its structural features, particularly the halogen substituents which enhance binding affinity to biological targets. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential therapeutic applications.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide | Methoxy and methyl groups on nitrogen, bromine at 5-position, chlorine at 3-position | Enhanced biological activity due to halogen substituents |

| 5-Bromo-3-chloro-N,N-dimethylpicolinamide | Dimethyl groups on nitrogen | Higher steric hindrance may affect reactivity |

| 5-Bromo-3-chloro-N,N-diethylpicolinamide | Diethyl groups on nitrogen | Different solubility and biological activity |

| 5-Bromo-3-chloro-N-isobutylpicolinamide | Isobutyl group on nitrogen | Unique reactivity profile due to branched alkyl group |

Safety and Handling

Handling of 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide requires caution due to its chemical properties. It is classified with hazard statements such as H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation . Storage should be at temperatures between 2-8°C to maintain stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume